molecular formula C11H11ClN4 B14576524 1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- CAS No. 61108-79-0

1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl-

Cat. No.: B14576524
CAS No.: 61108-79-0
M. Wt: 234.68 g/mol
InChI Key: NPLMTTKYFXVIKE-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl-: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a phenyl group at the 5-position and a 2-chloroethyl group attached to the nitrogen atom at the 3-position of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, where a phenyl halide reacts with the triazine ring in the presence of a catalyst.

    Attachment of the 2-Chloroethyl Group: The 2-chloroethyl group can be attached to the nitrogen atom through nucleophilic substitution reactions, using reagents like 2-chloroethylamine hydrochloride.

Industrial Production Methods

In industrial settings, the production of 1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in these processes include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The 2-chloro

Properties

CAS No.

61108-79-0

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

N-(2-chloroethyl)-5-phenyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C11H11ClN4/c12-6-7-13-11-15-10(8-14-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16)

InChI Key

NPLMTTKYFXVIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NCCCl

Origin of Product

United States

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